6-(Methoxymethyl)pyrimidin-4-amine
Overview
Description
6-(Methoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H9N3O . It plays a significant role in scientific research and industry. It is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a methoxymethyl group attached at the 6th position and an amine group at the 4th position . The average mass of the molecule is 139.155 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm³, boiling point of 271.5±25.0 °C at 760 mmHg, and a flash point of 118.0±23.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antifungal Applications
One study highlighted the synthesis of dimethylpyrimidin-derivatives, including variations of 6-(Methoxymethyl)pyrimidin-4-amine, which showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. These compounds, developed through nucleophilic displacement, demonstrated potential as antifungal agents, with specific derivatives showing higher effectiveness against these fungi (Jafar et al., 2017).
Corrosion Inhibition
In the field of materials science, new pyrimidine derivatives were synthesized and tested as corrosion inhibitors for mild steel in acidic media. Studies on 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and its analogs revealed their potential as effective organic inhibitors, mitigating steel corrosion through adsorption that follows the Langmuir adsorption isotherm. This application is particularly relevant for industrial processes where metal durability is crucial (Yadav et al., 2015).
Structural and Reactivity Studies
Another research focused on the crystal structure and theoretical studies of a compound closely related to this compound, emphasizing its potential utility in developing chemotherapeutic agents. The compound's structure was analyzed via X-ray diffraction, and its chemical reactivity and biological activity potentials were assessed through DFT calculations (Murugavel et al., 2014).
Mechanism of Action
Target of Action
Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Given the broad range of activities exhibited by pyrimidines, it can be inferred that multiple biochemical pathways might be affected, leading to downstream effects such as the inhibition of inflammatory mediators .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that the compound might exhibit anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-(methoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEJRACEEDQANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298021 | |
Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302964-09-6 | |
Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302964-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Methoxymethyl)-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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